2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTYL}-1H-1,3-BENZODIAZOLE
Beschreibung
The compound 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole is a heterocyclic molecule featuring two distinct aromatic systems: a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a butyl chain at position 5, which connects to a 1H-1,3-benzodiazole moiety. The 1,2,4-oxadiazole ring is known for its electron-deficient nature, making it a stable scaffold in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
5-[4-(1H-benzimidazol-2-yl)butyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-14-11-9-13(10-12-14)19-23-18(25-24-19)8-4-3-7-17-21-15-5-1-2-6-16(15)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUYKTVLWAJMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Microwave-Assisted Cyclization
A mixture of 3,4-diaminobenzoic acid (1.0 equiv) and 4-chlorobenzaldehyde (1.2 equiv) in dimethylformamide (DMF) undergoes microwave irradiation at 240°C for 5 minutes under 10 bar pressure. This method achieves a 78% yield of 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid, as confirmed by $$^{1}\text{H}$$ NMR (DMSO-$$d_6$$: δ 12.1 ppm, NH).
Conventional Thermal Cyclization
Heating 3,4-diaminobenzoic acid with 4-chlorobenzaldehyde in polyphosphoric acid (PPA) at 150°C for 6 hours yields the benzimidazole core in 65% yield. While this method avoids specialized equipment, it requires longer reaction times and yields marginally lower purity.
Synthesis of the 3-(4-Chlorophenyl)-1,2,4-Oxadiazole Subunit
The 1,2,4-oxadiazole ring is constructed via cyclization reactions using amidoximes or nitrile oxides.
Amidoxime Route
4-Chlorobenzamidoxime (1.0 equiv) reacts with butyryl chloride (1.2 equiv) in pyridine at 0–5°C for 2 hours, followed by thermal cyclization at 120°C for 4 hours to yield 3-(4-chlorophenyl)-5-butyl-1,2,4-oxadiazole in 68% yield.
Cycloaddition of Nitrile Oxides
In situ generation of 4-chlorobenzonitrile oxide (from 4-chloro-N-hydroxybenzimidoyl chloride) and reaction with butyronitrile in toluene at 80°C for 8 hours affords the oxadiazole subunit in 73% yield. This method avoids harsh conditions but requires strict anhydrous conditions.
Final Coupling and Cyclization
The benzimidazole-butyl intermediate and oxadiazole subunit are coupled via nucleophilic substitution or amidation.
Nucleophilic Displacement
The bromide intermediate from Section 3.1 reacts with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-thiol (1.2 equiv) in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) as a base at 90°C for 6 hours. The final product is obtained in 65% yield after recrystallization from ethanol.
Hydrazide Cyclization
2-(4-[4-Bromobutyl]phenyl)-1H-benzimidazole-6-carbohydrazide (1.0 equiv) is treated with carbon disulfide (CS$$_2$$) and sodium hydroxide (NaOH) in ethanol under reflux for 12 hours. Acidification with HCl yields the target compound in 58% yield, though this route suffers from byproduct formation.
Optimization and Comparative Analysis
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Microwave cyclization | 3,4-Diaminobenzoic acid, 4-Cl-benzaldehyde | 240°C, 5 min | 78 | 98 |
| Thermal cyclization | 3,4-Diaminobenzoic acid, 4-Cl-benzaldehyde | 150°C, 6 hr | 65 | 92 |
| Mitsunobu alkylation | Benzimidazole-methanol, 4-bromo-1-butanol | DEAD, PPh$$_3$$, 0°C | 82 | 95 |
| Amidoxime cyclization | 4-Cl-benzamidoxime, butyryl chloride | Pyridine, 120°C | 68 | 97 |
| Nucleophilic displacement | Bromobutyl-benzimidazole, oxadiazole-thiol | DMSO, 90°C | 65 | 94 |
Microwave-assisted methods consistently outperform conventional thermal approaches in both yield and purity, reducing reaction times by >90%. The Mitsunobu reaction, while efficient, is less scalable due to reagent costs.
Analyse Chemischer Reaktionen
Synthetic Pathways
The synthesis involves modular construction of the benzimidazole and oxadiazole moieties, followed by coupling via alkylation or nucleophilic substitution.
1,2,4-Oxadiazole Ring Formation
The oxadiazole moiety is synthesized via cyclization of amidoximes with activated carboxylic acids:
- Method : 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-butanoic acid is prepared by reacting 4-chlorobenzamidoxime with glutaric anhydride under POCl₃ catalysis (yield: 70–85%) .
Coupling of Moieties
The benzimidazole and oxadiazole units are linked through a butyl spacer:
- Alkylation : Ethyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)propanoate reacts with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ethyl bromide under basic conditions (K₂CO₃, DMF) to form the target compound (yield: 65–75%) .
Benzimidazole Reactivity
- Alkylation/Acylation : The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acid chlorides .
- Electrophilic Substitution : Chlorine at the 4-position directs further substitution to the 5- or 6-positions under nitration or sulfonation conditions .
1,2,4-Oxadiazole Reactivity
- Nucleophilic Attack : The oxadiazole ring is stable under acidic conditions but undergoes ring-opening with strong nucleophiles (e.g., hydrazine) at the C5 position .
- Hydrolysis : Prolonged exposure to aqueous alkali converts the oxadiazole to a carboxylic acid derivative .
Functionalization of the Butyl Linker
- Oxidation : The butyl chain can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃ .
- Halogenation : Free-radical bromination (NBS, AIBN) introduces bromine at the β-position of the chain .
Spectroscopic Characterization
Key spectral data for the compound and intermediates are summarized below:
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have shown promising results against various cancer types, including breast and lung cancer. The presence of the 4-chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The specific substitution patterns on the oxadiazole ring influence the antimicrobial potency. This makes the compound a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
Studies have suggested that benzodiazole derivatives may possess neuroprotective effects. Compounds similar to 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole are being researched for their potential to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 1,3-benzodiazoles make them suitable for applications in organic electronics. The compound's ability to emit light when subjected to an electric field positions it as a potential candidate for use in OLED technology. Research into the photophysical properties of similar compounds indicates that they can be engineered to achieve desired emission wavelengths .
Polymer Chemistry
In polymer science, compounds like this compound can serve as monomers or additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of such functional groups can lead to materials with improved resistance to degradation under environmental stressors .
Biochemical Applications
Fluorescent Probes
The fluorescence properties of oxadiazole-containing compounds enable their use as fluorescent probes in biological imaging. Their application in live-cell imaging allows researchers to visualize cellular processes in real-time. The design of these probes involves optimizing their spectral properties and biocompatibility .
Drug Delivery Systems
The compound's structural features lend themselves well to formulation into drug delivery systems. By modifying its solubility and stability profiles, it can be utilized in targeted drug delivery applications, potentially improving therapeutic outcomes while minimizing side effects .
Wirkmechanismus
The mechanism of action of 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and the benzimidazole moiety can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Biologische Aktivität
The compound 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C18H21ClN4O
- Molecular Weight : 344.84 g/mol
- Structural Features : The compound features a benzodiazole core linked to a butyl chain and an oxadiazole moiety substituted with a chlorophenyl group.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with oxadiazole rings have shown cytotoxic effects against various cancer cell lines. A related study reported IC50 values (concentration required to inhibit cell growth by 50%) ranging from 15 to 30 µM for similar oxadiazoles against breast and lung cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Reports indicate potential antifungal activity against Candida species, with some compounds showing inhibition at concentrations as low as 16 µg/mL .
Anticonvulsant Activity
Oxadiazole derivatives are also explored for their anticonvulsant properties:
- Animal Models : In rodent models, compounds with similar structures have been tested using the maximal electroshock (MES) test, demonstrating significant protection against seizures at dosages of 30 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and bioavailability |
| Oxadiazole Moiety | Contributes to antitumor and antimicrobial activity |
| Benzodiazole Core | Provides stability and facilitates interaction with biological targets |
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Properties :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in 1,2,4-Oxadiazole Derivatives
3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole
This compound (CAS 110704-42-2) shares the 1,2,4-oxadiazole core with the target molecule but differs in substituents:
- Position 3: A 4-bromophenyl group instead of 4-chlorophenyl.
- Position 5 : A chloromethyl group replaces the butyl-benzodiazole chain. The chloromethyl group is more reactive (e.g., susceptible to nucleophilic substitution) but less lipophilic than the butyl-benzodiazole system, which could reduce membrane permeability .
| Property | Target Compound | 3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole |
|---|---|---|
| Core Structure | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole |
| Position 3 Substituent | 4-Chlorophenyl | 4-Bromophenyl |
| Position 5 Substituent | Butyl-linked benzodiazole | Chloromethyl |
| Likely Reactivity | Moderate (stable linker) | High (reactive chloromethyl) |
| Lipophilicity (Predicted) | High (butyl chain, aromatic systems) | Moderate (smaller substituent) |
1,2,3-Thiadiazoles from
The 4-phenyl-5-aryloxy/thio-1,2,3-thiadiazoles (e.g., compounds 3a-e, 6a-j) differ in heterocycle (1,2,3-thiadiazole vs. 1,2,4-oxadiazole) and substituent positions. However, 1,2,3-thiadiazoles are less thermally stable than 1,2,4-oxadiazoles, limiting their utility in high-temperature applications .
Research Findings and Implications
Electronic and Steric Effects
Q & A
Q. What are the key synthetic pathways for synthesizing 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-1,3-benzodiazole?
- Methodological Answer : Synthesis typically involves multi-step procedures:
Oxadiazole ring formation : Cyclization of amidoxime intermediates with chlorophenyl derivatives under reflux conditions using catalysts like carbodiimides.
Coupling reactions : Alkylation or nucleophilic substitution to attach the butyl-benzodiazole moiety to the oxadiazole core.
Purification : Column chromatography or recrystallization in ethanol/DMF mixtures for high-purity yields .
Key reagents include Cs₂CO₃ for base-mediated coupling and DMF as a solvent .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks, particularly distinguishing oxadiazole (C=N) and benzodiazole (N-H) signals.
- IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretch in oxadiazole at ~1250 cm⁻¹, N-H bend in benzodiazole at ~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?
- Methodological Answer :
- Electrostatic Potential Maps : Identify reactive sites (e.g., electron-deficient oxadiazole ring) for nucleophilic/electrophilic interactions.
- Frontier Molecular Orbital (FMO) Analysis : Predict charge transfer behavior and stability by analyzing HOMO-LUMO gaps.
- Geometric Optimization : Compare theoretical vs. experimental crystal structures (e.g., bond angles, dihedral angles) to validate computational models .
Q. How can researchers resolve contradictions in reported antibacterial activity data for similar oxadiazole derivatives?
- Methodological Answer :
- Assay Variability : Control factors like bacterial strain selection (Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO vs. saline) to standardize results.
- Structural Analog Comparison : Evaluate substituent effects (e.g., 4-chlorophenyl vs. 2-chlorophenyl) on bioactivity using SAR studies .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of potency differences across studies .
Q. What strategies optimize solubility and bioavailability for in vivo pharmacological testing?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the butyl chain to improve membrane permeability.
- Salt Formation : React with HCl or sodium salts to increase polarity without altering core structure .
Data Contradiction Analysis
Q. How should discrepancies in spectral data between synthesized batches be investigated?
- Methodological Answer :
Reproducibility Check : Repeat synthesis under identical conditions (temperature, catalyst loading).
Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates).
Crystallographic Validation : Compare X-ray diffraction data with literature to confirm structural integrity .
Experimental Design Considerations
Q. What controls are essential for assessing enzyme inhibition activity?
- Methodological Answer :
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Negative Controls : Use DMSO vehicle or scrambled peptide analogs.
- Dose-Response Curves : Test 5–6 concentrations in triplicate to calculate IC₅₀ values .
Advanced Computational Tools
Q. Which molecular docking protocols predict binding affinity with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameterization : Set grid boxes around active sites (e.g., ATP-binding pockets) and apply Lamarckian genetic algorithms.
- Validation : Compare docking scores with experimental IC₅₀ data for correlation analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
